

1,3-Diiodotetrafluorobenzene molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Diiodotetrafluorobenzene

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An In-Depth Technical Guide to **1,3-Diiodotetrafluorobenzene** for Advanced Research Applications

Introduction

1,3-Diiodotetrafluorobenzene is a halogenated aromatic compound of significant interest in the fields of supramolecular chemistry, materials science, and synthetic organic chemistry. Its unique electronic and structural properties, characterized by two electrophilic iodine atoms and an electron-deficient tetrafluorinated phenyl ring, make it a powerful building block for constructing complex molecular architectures through halogen bonding. This guide provides a comprehensive overview of its physicochemical properties, safety protocols, and applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structure

1,3-Diiodotetrafluorobenzene is a liquid at room temperature with a high density.^{[1][2]} Its key properties are summarized below, providing essential data for experimental design and safety considerations. The molecular formula is $C_6F_4I_2$ and it has a molecular weight of approximately 401.87 g/mol.^{[2][3][4]}

Property	Value	Reference(s)
Molecular Formula	C ₆ F ₄ I ₂	[1][3][4]
Molecular Weight	401.87 g/mol	[2][3][4]
CAS Number	67815-57-0	[1][3][5]
IUPAC Name	1,2,3,5-tetrafluoro-4,6-diiodobenzene	[4]
Appearance	Liquid	[2]
Density	2.671 g/cm ³	[1]
Boiling Point	256.5°C at 760 mmHg	[1]
Flash Point	103.6°C	[1]
Refractive Index	1.608	[1]
Purity	Typically ≥98%	[2]

Core Applications in Research and Drug Development

The primary utility of **1,3-diiodotetrafluorobenzene** stems from its capacity to act as a potent halogen bond donor. This non-covalent interaction, where the iodine atom acts as an electrophilic site (a "σ-hole"), is increasingly exploited in crystal engineering and the design of novel materials.

Supramolecular Chemistry and Crystal Engineering

Halogen bonding is a highly directional and specific interaction, making it an invaluable tool for the rational design of co-crystals.[6] **1,3-Diiodotetrafluorobenzene**, along with its isomers like 1,4-diiodotetrafluorobenzene, is used to assemble complex supramolecular structures.[7] For instance, it can form predictable, halogen-bonded complexes with molecules containing nucleophilic atoms like nitrogen (e.g., pyridines), leading to the formation of ordered solid-state materials.[6][7] The study of these interactions provides fundamental insights into molecular recognition and self-assembly.

Role in Fluorinated Compound Synthesis

Fluorinated organic molecules are critical in modern drug discovery. The incorporation of fluorine can significantly alter a molecule's properties, including lipophilicity, metabolic stability, and binding affinity.^{[8][9]} While not a direct therapeutic itself, **1,3-diiodotetrafluorobenzene** serves as a valuable precursor and building block for more complex fluorinated scaffolds. Its structural relative, 1,3-difluorobenzene, is a known intermediate in the synthesis of pharmaceuticals like the antifungal agent Fluconazole.^[10] The principles governing the reactivity and utility of such fluorinated rings are directly applicable to derivatives like **1,3-diiodotetrafluorobenzene**.

Safety, Handling, and Storage

As a halogenated organic compound, **1,3-diiodotetrafluorobenzene** requires careful handling to minimize exposure and risk.

Hazard Identification:

- Skin Irritation: Causes skin irritation (H315).^{[4][11]}
- Eye Irritation: Causes serious eye irritation (H319).^{[4][11]}
- Respiratory Irritation: May cause respiratory irritation (H335).^{[4][11]}

Recommended Handling Procedures:

- Ventilation: Use only outdoors or in a well-ventilated area. Emergency eye wash fountains and safety showers should be readily accessible.^[12]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. For respiratory protection, a dust mask (type N95 or equivalent) may be necessary.^{[12][13]}
- Hygiene: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Contaminated clothing should be removed and washed before reuse.^{[12][13]}

Storage:

- Store in a dry, cool, and well-ventilated place.[12][14]
- Keep the container tightly closed and store locked up.[12][13]
- Recommended storage temperature is between 2–8 °C. The compound may be light-sensitive.[12]

Experimental Protocol: Synthesis of a Halogen-Bonded Co-crystal

This protocol provides a representative workflow for utilizing **1,3-diiodotetrafluorobenzene** as a halogen bond donor to form a co-crystal with a generic pyridine-based tecton (acceptor).

Objective: To synthesize and characterize a co-crystal of **1,3-diiodotetrafluorobenzene** and a suitable halogen bond acceptor.

Materials:

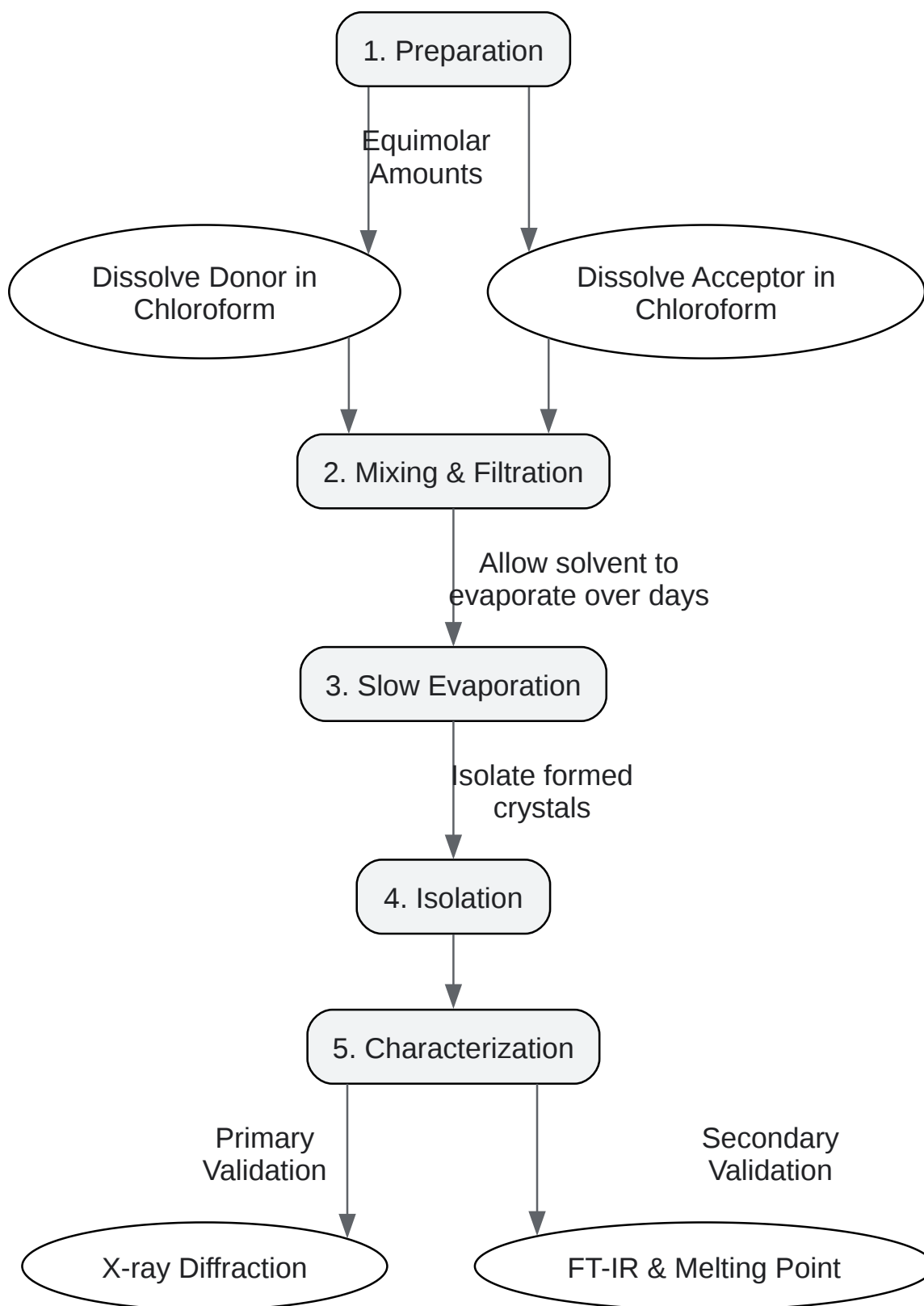
- **1,3-Diiodotetrafluorobenzene** (Donor)
- 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole (Acceptor) or similar nitrogen-containing tecton[7]
- Chloroform (or other suitable solvent)
- Glass vials

Methodology:

- Preparation of Solutions:
 - Accurately weigh equimolar amounts of **1,3-diiodotetrafluorobenzene** and the chosen halogen bond acceptor.
 - Dissolve each component in a minimal amount of chloroform in separate vials. The choice of solvent is critical; it must dissolve both components without strongly competing for the halogen bonding sites.
- Co-crystallization:

- Combine the two solutions into a single, clean glass vial.
- Filter the resulting solution through a PTFE filter to remove any particulate matter.^[7]
- Allow the solvent to evaporate slowly at room temperature over several days. Slow evaporation is crucial as it allows for the formation of high-quality, single crystals suitable for analysis.
- Crystal Isolation and Characterization:
 - Once crystals have formed, carefully isolate them from the remaining solvent.
 - Wash the crystals with a small amount of cold solvent to remove any surface impurities.
 - Dry the crystals under a gentle stream of inert gas or in a desiccator.
 - Validation: Characterize the resulting solids using Single Crystal X-ray Diffraction to confirm the formation of the co-crystal and analyze the halogen bonding geometry. Further analysis can be performed using FT-IR spectroscopy and determining the melting point.^[7]

Workflow for Co-crystal Synthesis

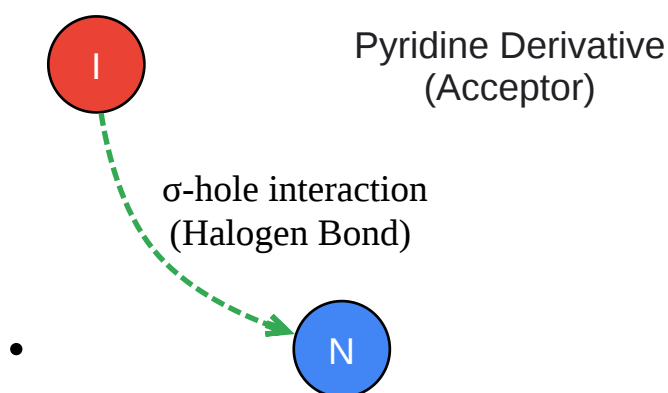


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Caption: Experimental workflow for the synthesis of a halogen-bonded co-crystal.

Halogen Bonding Interaction

1,3-Diiidotetrafluorobenzene
(Donor)



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Caption: Diagram of a halogen bond between the iodine atom and a nitrogen atom.

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- To cite this document: BenchChem. [1,3-Diiodotetrafluorobenzene molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3037956#1-3-diiodotetrafluorobenzene-molecular-weight-and-formula>]

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